molecular formula C16H15N3O3S B12248225 6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol

6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol

Cat. No.: B12248225
M. Wt: 329.4 g/mol
InChI Key: BKVTZYYNPZICKG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazolin-4-ol is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups at positions 6 and 7, a pyridin-2-ylmethylsulfanyl group at position 2, and a hydroxyl group at position 4. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6,7-dimethoxy-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazolin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the methoxy groups, the pyridin-2-ylmethylsulfanyl group, and the hydroxyl group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations.

For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

6,7-Dimethoxy-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The methoxy and pyridin-2-ylmethylsulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted quinazoline derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7-Dimethoxy-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazolin-4-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

6,7-Dimethoxy-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazolin-4-ol can be compared with other similar compounds, such as:

    Quinazoline derivatives: These compounds share the quinazoline core structure but differ in the nature and position of substituents. Examples include 2-aminobenzamide and 4-anilinoquinazoline.

    Methoxy-substituted quinazolines: Compounds with methoxy groups at different positions on the quinazoline core, such as 6-methoxyquinazoline and 7-methoxyquinazoline.

    Pyridinyl-substituted quinazolines: Compounds with pyridinyl groups at different positions, such as 2-pyridinylquinazoline and 4-pyridinylquinazoline.

The uniqueness of 6,7-dimethoxy-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazolin-4-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

6,7-dimethoxy-2-(pyridin-2-ylmethylsulfanyl)-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O3S/c1-21-13-7-11-12(8-14(13)22-2)18-16(19-15(11)20)23-9-10-5-3-4-6-17-10/h3-8H,9H2,1-2H3,(H,18,19,20)

InChI Key

BKVTZYYNPZICKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)SCC3=CC=CC=N3)OC

Origin of Product

United States

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